
(2-Methoxyethyl)(3-methoxypropyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Methoxyethyl)(3-methoxypropyl)amine” is a chemical compound with the CAS Number 171274-03-6 . It has a molecular weight of 147.22 and a molecular formula of C7H17NO2 .
Molecular Structure Analysis
The molecular structure of “(2-Methoxyethyl)(3-methoxypropyl)amine” consists of 7 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact spatial arrangement of these atoms would determine the molecule’s 3D structure.
Physical And Chemical Properties Analysis
“(2-Methoxyethyl)(3-methoxypropyl)amine” has a predicted density of 0.888±0.06 g/cm3 and a predicted boiling point of 185.5±20.0 °C . The compound is in liquid form at room temperature .
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactions
(2-Methoxyethyl)(3-methoxypropyl)amine: serves as a versatile building block in organic synthesis. Researchers utilize it for the following reactions:
- Aza-Michael Addition : The compound participates in aza-Michael reactions, where it reacts with α,β-unsaturated compounds (such as acrylates) to form new C-N bonds .
- Amide Formation : It reacts with carboxylic acids to synthesize amides, which are essential in drug discovery and materials science .
Antisense Oligonucleotide Modification
The 2’-O-methoxyethyl (MOE) modification enhances the properties of antisense oligonucleotides (ASOs). Researchers use this modification to improve:
Polymer Chemistry
In polymer science, (2-Methoxyethyl)(3-methoxypropyl)amine plays a role in:
Safety and Hazards
The safety information for “(2-Methoxyethyl)(3-methoxypropyl)amine” indicates that it may cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
3-methoxy-N-(2-methoxyethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-9-6-3-4-8-5-7-10-2/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEPKWBVAZOERZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyethyl)(3-methoxypropyl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


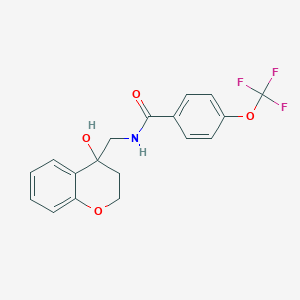
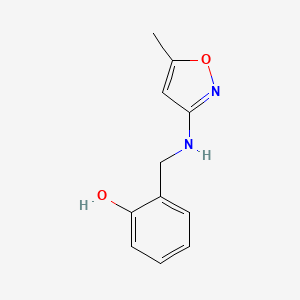
![5-(2-methoxyethyl)-N-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2454051.png)
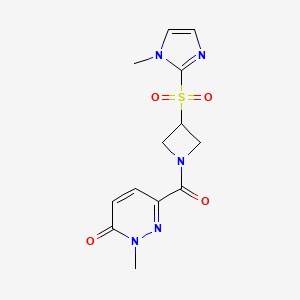


![[1,2,4]Triazol-1-yl-acetic acid hydrochloride](/img/structure/B2454056.png)
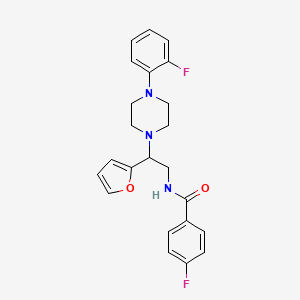
![6-Tert-butyl-2-[1-(9-methylpurin-6-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2454060.png)
![2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid](/img/structure/B2454061.png)

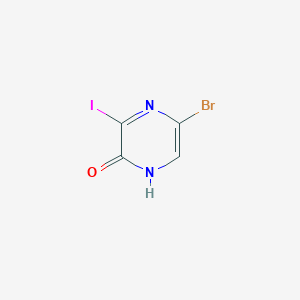
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2454065.png)